N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Overview
Description
N-(5-Chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a triazole ring, and a sulfanyl-acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 5-chloro-2-pyridine, is prepared through chlorination of 2-pyridine.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.
Coupling Reaction: The pyridine derivative is then coupled with the triazole ring through a nucleophilic substitution reaction.
Introduction of the Sulfanyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in microbial or cancer cells, inhibiting their function.
Pathways Involved: It interferes with critical biochemical pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- **N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, triazole ring, and sulfanyl-acetamide group makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(5-cyclopropyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5OS/c1-9(2)21-14(10-3-4-10)19-20-15(21)23-8-13(22)18-12-6-5-11(16)7-17-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQMFGHDOWTBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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